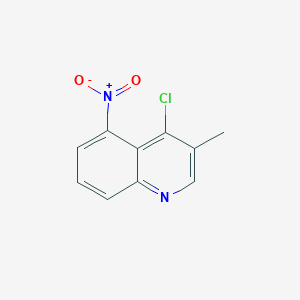

4-Chloro-3-methyl-5-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-methyl-5-nitroquinoline is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-5-nitroquinoline typically involves the nitration of 4-Chloro-3-methylquinoline. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 5-position of the quinoline ring . The reaction conditions must be carefully monitored to avoid over-nitration or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Nucleophilic Substitution: Products include 4-amino-3-methyl-5-nitroquinoline or 4-thio-3-methyl-5-nitroquinoline.

Reduction: The major product is 4-chloro-3-methyl-5-aminoquinoline.

Oxidation: The major product is 4-chloro-3-carboxy-5-nitroquinoline.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-3-methyl-5-nitroquinoline has been investigated for its potential as an antimalarial agent. Its structural similarity to other quinoline derivatives suggests that it may exhibit biological activity against malaria parasites. Research indicates that modifications to the quinoline structure can enhance its efficacy and reduce toxicity .

Case Study : A study focused on the synthesis of novel quinoline derivatives, including this compound, demonstrated significant antimalarial activity in vitro. The synthesized compounds were tested against Plasmodium falciparum, with some derivatives showing promising results in inhibiting parasite growth .

Organic Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. For instance, it has been utilized in the preparation of chromeno[3,4-b]pyrrol-4(3H)-ones through a base-mediated reductive coupling reaction. This reaction highlights the compound's utility in creating diverse chemical structures that may have pharmaceutical relevance .

Synthesis Example :

| Reaction Step | Description |

|---|---|

| Step 1 | Base-mediated reductive coupling with α-bromoacetophenone |

| Step 2 | Reductive intramolecular cyclization to form pyrrolocoumarin |

Inhibitory Activity Studies

Recent studies have evaluated the inhibitory effects of compounds derived from this compound on various enzymes, including urease and tyrosinase. These studies are crucial for drug development, particularly for conditions related to enzyme overactivity.

Findings :

- Compounds derived from this quinoline exhibited significant inhibition of jack bean urease, which is linked to gastrointestinal disorders.

- The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring could enhance inhibitory potency .

Toxicological Assessments

The safety profile of this compound has been evaluated through various toxicological studies. These assessments are essential for determining its suitability for pharmaceutical applications.

Key Findings :

- Dermal absorption studies showed that while some formulations containing this compound were absorbed through the skin, systemic availability was relatively low, suggesting a favorable safety margin for topical applications .

- Long-term studies are necessary to fully understand the chronic toxicity and potential carcinogenic effects associated with prolonged exposure.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Methyl-5-nitroquinoline: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.

4-Chloro-5-nitroquinoline: Lacks the methyl group, influencing its electronic properties and reactivity.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various research fields .

Activité Biologique

4-Chloro-3-methyl-5-nitroquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with a chloro group at position 4, a methyl group at position 3, and a nitro group at position 5. This structure influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits bacteriostatic properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Research indicates that derivatives of quinoline compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with DNA replication processes. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules .

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on human lung cancer A549 cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. The study highlighted the importance of the nitro group in mediating these effects through oxidative stress pathways .

Case Study 2: Antimicrobial Effects

In another investigation, various derivatives of quinoline were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed promising activity, particularly against resistant strains, making it a candidate for further development as an antimicrobial agent.

Enzymatic Interactions

The enzymatic activity associated with the metabolism of this compound has been studied, revealing that specific enzymes may catalyze its conversion into more reactive species. This biotransformation is crucial for its biological effects and may enhance its therapeutic potential .

Propriétés

IUPAC Name |

4-chloro-3-methyl-5-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-12-7-3-2-4-8(13(14)15)9(7)10(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWKPDLJNIANPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC=C(C2=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.